N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a hybrid structure combining an isoindole-1,3-dione core with a carboxamide linker and a 1H-imidazole-4-ethyl substituent. The methoxyethyl group at the 2-position of the isoindole ring enhances solubility, while the imidazole moiety may contribute to hydrogen bonding or metal coordination, critical for biological interactions. Although explicit pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds investigated for anticancer, enzyme inhibitory, and anti-proliferative activities .
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O4/c1-25-7-6-21-16(23)13-3-2-11(8-14(13)17(21)24)15(22)19-5-4-12-9-18-10-20-12/h2-3,8-10H,4-7H2,1H3,(H,18,20)(H,19,22) |
InChI Key |
AUOLQZQULZBFBA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Isoindole Core
The isoindole-1,3-dione scaffold is synthesized via cyclization reactions. A common approach involves the condensation of substituted phthalic anhydrides with amines. For example:
Functionalization of the Imidazole Moiety
The imidazole ring is synthesized separately and coupled to the isoindole core. Key steps include:
-
Regioselective Substitution : Use of a C-2 blocking agent (e.g., trifluoromethanesulfonyl) ensures selective functionalization at the C-4 position of imidazole.
-
Coupling Reaction : The imidazole-ethylamine side chain is attached to the isoindole-5-carboxamide via amide bond formation using carbodiimide coupling agents.
Optimization Strategies for Scalable Synthesis
Regioselective Halogenation
Large-scale synthesis requires regioselective halogenation to avoid by-products. The patent US7807837B2 describes using perhaloalkanes (e.g., CCl₄) and N-fluoropyridinium salts to achieve >90% regioselectivity at the imidazole C-4 position.
Palladium-Catalyzed Cross-Coupling
Recent advancements employ palladium catalysts for C(sp²)–H functionalization. For instance, a Pd(OAc)₂-mediated isocyanide insertion reaction constructs fused imidazole derivatives with moderate yields (45–75%).
Reaction Conditions and Purification
Critical Parameters
By-Product Management
-
Distillation : Volatile by-products (e.g., perhaloalkenes) are removed via fractional distillation.
-
Crystallization : Final purification is achieved through recrystallization from ethanol-water mixtures, yielding >98% purity.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the methoxyethyl and dioxoisoindole groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
Table 1: Structural and Functional Group Comparison
Key Structural Differences and Implications
Isoindole vs. Benzimidazole derivatives (e.g., ) prioritize hydrogen-bonding interactions via NH groups, which are absent in isoindole-diones.
Substituent Effects
- Methoxyalkyl Chains : The target compound’s 2-methoxyethyl group vs. ’s 3-methoxypropyl chain may alter hydrophobicity and conformational flexibility. Longer chains (e.g., methoxypropyl) could improve membrane permeability but reduce aqueous solubility .
- Imidazole vs. Indole : The imidazole ring in the target compound offers a smaller, more basic heterocycle compared to indole (), affecting binding specificity in enzymatic targets (e.g., IDO1 inhibition in requires indole motifs) .
Carboxamide Linkers
- All compared compounds utilize carboxamide linkers for structural connectivity. The target compound’s ethylenediamine-like spacer (N-CH₂-CH₂-imidazole) may enable chelation or protonation-dependent interactions , unlike the rigid benzyl or propyl spacers in benzimidazole analogs .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. The compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-[2-(1H-imidazol-4-yl)ethyl]-... | ≤ 0.25 | MRSA |
| Compound A | 8 | E. coli |
| Compound B | 4 | S. aureus |
In a study evaluating various imidazole derivatives, the compound demonstrated low Minimum Inhibitory Concentration (MIC) values against MRSA without exhibiting cytotoxicity towards human cells .
Anticancer Activity
Imidazole-containing compounds have been recognized for their anticancer properties. The compound was tested against several cancer cell lines, showing selective cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal cells .
Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have also been documented. The compound exhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling the isoindole-5-carboxamide core with functionalized imidazole derivatives. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation between the carboxylic acid and amine groups. Solvents such as DMF or THF under inert atmospheres (e.g., nitrogen) are often used. Optimization may include adjusting stoichiometry, temperature (e.g., 60°C for 12–24 hours), and purification via column chromatography .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze - and -NMR spectra to verify proton environments and carbon frameworks. For instance, the methoxyethyl group’s singlet at ~3.2 ppm and isoindole carbonyl signals near 168–170 ppm are critical markers .
- X-ray crystallography : Single-crystal diffraction (e.g., using Bruker APEX2 software) resolves spatial arrangements, such as the imidazole-isoindole dihedral angle, to confirm stereochemistry .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., ±0.3% tolerance) .
Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases like acetonitrile/water (70:30) can separate degradation products .
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor decomposition via TLC or mass spectrometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of functional groups on biological activity?
- Methodology :
- Structural analogs : Synthesize derivatives with modifications (e.g., replacing methoxyethyl with ethoxyethyl or varying imidazole substituents). Compare activities using assays like enzyme inhibition (IC) or receptor binding (K) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (e.g., isoindole carbonyl with catalytic lysine) and hydrophobic contacts (methoxyethyl with pocket residues) .
Q. How can contradictions in reported biological activity data be resolved across independent studies?
- Methodology :
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4, 37°C), and controls. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Validate compound identity : Cross-check NMR and HRMS data with published spectra. Impurities (e.g., residual solvents) can skew bioactivity results .
Q. What strategies are effective for studying multi-target interactions, given the compound’s complex pharmacophore?
- Methodology :
- Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates. Identify proteins via LC-MS/MS .
- Kinetic studies : Employ surface plasmon resonance (SPR) to measure on/off rates (k, k) for targets like HDACs or PARP1. For example, slow k may indicate prolonged target engagement .
Data Contradiction Analysis
Q. How can divergent results in cytotoxicity assays (e.g., varying IC across cancer cell lines) be systematically addressed?
- Methodology :
- Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to identify pathways affected in sensitive vs. resistant cell lines. For instance, overexpression of efflux pumps (e.g., P-gp) may reduce intracellular drug accumulation .
- Metabolic stability assays : Incubate the compound with liver microsomes (human vs. murine) to assess species-specific metabolism. Differences in CYP450 activity can explain variability in preclinical models .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
